

The Rare Natural Occurrence of (R)-Styrene Oxide: A Technical Guide

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Compound of Interest

Compound Name: (R)-Styrene oxide

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Abstract

(R)-Styrene oxide is a valuable chiral building block in the synthesis of numerous pharmaceuticals and fine chemicals. While its chemical and chemoenzymatic syntheses are well-established, its natural occurrence is exceptionally rare. The vast majority of naturally occurring styrene monooxygenases (SMOs) exhibit high enantioselectivity for the production of (S)-styrene oxide. This technical guide provides an in-depth overview of the limited known natural sources of **(R)-styrene oxide**, focusing on the specific microorganisms and enzymatic systems responsible for its biosynthesis. Detailed experimental protocols for microbial cultivation, enzymatic epoxidation, and analytical characterization are provided, alongside a summary of the quantitative data available to date. This guide serves as a comprehensive resource for researchers interested in the biocatalytic production and application of this important chiral epoxide.

Introduction: The Enantioselectivity of Styrene Epoxidation in Nature

Styrene oxide, a key epoxide intermediate, possesses a chiral center, leading to the existence of two enantiomers: (R)- and (S)-styrene oxide. In the realm of biocatalysis, styrene monooxygenases (SMOs) are the primary enzymes responsible for the epoxidation of styrene. A striking feature of these enzymes is their pronounced stereoselectivity. The overwhelming

majority of characterized SMOs, particularly those from *Pseudomonas* species, exclusively produce (S)-styrene oxide with excellent enantiomeric excess (>99% ee).[1] This inherent preference has made the biocatalytic production of (S)-styrene oxide a well-established process.

The natural occurrence of **(R)-styrene oxide**, however, is a significant anomaly. To date, scientific literature has identified only a few microbial enzymes that catalyze the epoxidation of styrene to its (R)-enantiomer with high selectivity. This guide focuses on the two primary examples: a novel styrene monooxygenase from *Streptomyces* sp. NRRL S-31 and an ethene monooxygenase from *Mycobacterium* sp. NBB4.

Microbial Sources of (R)-Styrene Oxide

Streptomyces sp. NRRL S-31: The First (R)-Selective Styrene Monooxygenase

Recent genome mining efforts have led to the identification of a novel styrene monooxygenase component, StStyA, from *Streptomyces* sp. NRRL S-31.[2][3] When coupled with a known reductase component (PsStyB from *Pseudomonas* sp.), this enzyme system, termed StStyA/B, became the first identified natural SMO to exhibit a preference for the formation of **(R)-styrene oxide**.[2]

The StStyA/B system has been shown to be active towards a range of aromatic alkenes, consistently displaying (R)-selectivity.[2] This discovery has opened new avenues for the biocatalytic production of various (R)-epoxides.

Mycobacterium sp. NBB4: An (R)-Selective Ethene Monooxygenase

Mycobacterium sp. NBB4, an ethene-oxidizing bacterium, possesses a multicomponent ethene monooxygenase that demonstrates a broad substrate range, including the epoxidation of styrene.[2][4] Notably, this enzyme exhibits high enantioselectivity for the production of **(R)-styrene oxide**, with reported enantiomeric excesses greater than 95%.[2][4] Due to the instability of the enzyme in cell-free extracts, whole-cell biocatalysis is the preferred method for utilizing this system.[5]

Quantitative Data on (R)-Styrene Oxide Production

The following tables summarize the quantitative data available for the enzymatic production of **(R)-styrene oxide** by the identified microbial systems.

Enzyme System	Substrate	Product	Enantiomeric Excess (% ee) of (R)-isomer	Reference
StStyA/B (Streptomyces sp. NRRL S-31)	Styrene	(R)-Styrene oxide	91	[2]
StStyA/B (Streptomyces sp. NRRL S-31)	p-chlorostyrene	(R)-p-chlorostyrene oxide	>99	[2]
StStyA/B (Streptomyces sp. NRRL S-31)	m-chlorostyrene	(R)-m-chlorostyrene oxide	98	[2]
StStyA/B (Streptomyces sp. NRRL S-31)	o-chlorostyrene	(R)-o-chlorostyrene oxide	91	[2]
StStyA/B (Streptomyces sp. NRRL S-31)	p-methylstyrene	(R)-p-methylstyrene oxide	94	[2]
Ethene Monooxygenase (Mycobacterium sp. NBB4)	Styrene	(R)-Styrene oxide	>95	[4]

Table 1: Enantioselectivity of **(R)-Styrene Oxide** and Analogues Production.

Enzyme System	Substrate	Specific Activity (nmol min ⁻¹ mg ⁻¹ cell protein)	Reference
Ethene Monooxygenase (Mycobacterium sp. NBB4)	Styrene	2.5 - 12.0	[4]
Ethene Monooxygenase (Mycobacterium sp. NBB4)	Propene	10.5	[4]
Ethene Monooxygenase (Mycobacterium sp. NBB4)	1-Butene	12.0	[4]
Ethene Monooxygenase (Mycobacterium sp. NBB4)	Cyclopentene	4.5	[4]
Ethene Monooxygenase (Mycobacterium sp. NBB4)	Indene	3.0	[4]

Table 2: Specific Activity of Ethene Monooxygenase from Mycobacterium sp. NBB4 on Various Substrates.

Experimental Protocols

Cultivation of Microbial Strains

4.1.1. Cultivation of Streptomyces sp.

For general maintenance and growth of Streptomyces species, the following protocol can be adapted. Specific media and conditions for Streptomyces sp. NRRL S-31 may require

optimization.

- Media:
 - Liquid Medium (for mycelial growth): Tryptic Soy Broth (TSB) or Yeast Extract-Malt Extract (YEME) medium.[6]
 - Solid Medium (for sporulation): ISP2 agar or Oatmeal agar.[6]
- Procedure for Liquid Culture:
 - Inoculate 100 mL of sterile liquid medium in a 250 mL baffled Erlenmeyer flask with spores or mycelial fragments from a fresh agar plate.[7]
 - Incubate at 28°C with shaking at 180-200 rpm for 4-6 days.[7][8] Growth will be visible as filamentous mycelia.[7]
- Procedure for Solid Culture and Spore Collection:
 - Spread a liquid culture or spore suspension onto the surface of the agar plate.[7]
 - Incubate at 28°C for 5-10 days, or until sporulation is observed (often as a powdery appearance).[7]
 - To harvest spores, add sterile water to the plate and gently scrape the surface. Filter the spore suspension through sterile cotton wool to remove mycelial fragments.[7]
 - Centrifuge the spore suspension, resuspend in sterile water, and store as a 50% glycerol stock at -80°C.[7]

4.1.2. Cultivation of Mycobacterium sp. NBB4

Mycobacterium sp. NBB4 is cultivated in a minimal salts medium with a gaseous carbon source.

- Medium: Minimal Salts Medium (MSM).[9]
- Procedure:

- Grow the strain in sealed flasks containing MSM.[10]
- Introduce the gaseous carbon source (e.g., ethene) into the headspace of the flask. For growth on ethene, it can be supplied at 10% (v/v).[10]
- Incubate at 30°C with shaking at 200 rpm.[10]

Whole-Cell Biocatalysis for (R)-Styrene Oxide Production

4.2.1. Using Recombinant E. coli Expressing StStyA/B

Since StStyA is expressed recombinantly, E. coli is the typical host for whole-cell biocatalysis.

- Procedure:
 - Grow the recombinant E. coli strain expressing StStyA and PsStyB to a desired cell density (e.g., OD₆₀₀ of 10-20).
 - Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).
 - To the cell suspension, add a co-substrate for cofactor regeneration (e.g., glucose).
 - Add styrene (typically dissolved in a water-miscible organic solvent like DMSO or methanol to a final concentration of 1-10 mM).
 - Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.
 - Monitor the reaction progress by periodically taking samples and analyzing for styrene consumption and **(R)-styrene oxide** formation using chiral GC or HPLC.
 - After the reaction, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate or hexane).

4.2.2. Using Mycobacterium sp. NBB4 Whole Cells

- Procedure:

- Cultivate *Mycobacterium* sp. NBB4 on ethene as described above to induce the expression of the ethene monooxygenase.
- Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0).
- Resuspend the cells in the same buffer to a desired cell density.
- Add styrene to the cell suspension. Due to the toxicity of styrene, it is often added in a two-phase system where an organic solvent (e.g., bis(2-ethylhexyl)phthalate) serves as a reservoir for the substrate and product.[\[11\]](#)
- Incubate the reaction at 30°C with vigorous shaking to ensure proper mixing and aeration.
- Monitor the formation of **(R)-styrene oxide** in the organic phase by chiral GC analysis.

Analytical Methods for Chiral Separation of Styrene Oxide

The enantiomeric excess of styrene oxide is typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

- Gas Chromatography (GC):
 - Column: A chiral capillary column, such as one based on derivatized cyclodextrins (e.g., Rt- β DEXse, CP-Chirasil-DEX CB).[\[12\]](#)[\[13\]](#)
 - Carrier Gas: Hydrogen or Helium.
 - Injector and Detector: Split/splitless injector and Flame Ionization Detector (FID).
 - Temperature Program: An isothermal or temperature-programmed method is used to separate the enantiomers. For example, an isothermal temperature of 80-90°C can be effective.[\[13\]](#)
 - Sample Preparation: The extracted product is dissolved in a suitable solvent (e.g., hexane or ethyl acetate) before injection.

- High-Performance Liquid Chromatography (HPLC):
 - Column: Chiral stationary phases (CSPs) such as those based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).
 - Mobile Phase: A mixture of hexane and isopropanol is commonly used.
 - Detector: UV detector set at a wavelength where styrene oxide absorbs (e.g., 254 nm).

Biosynthetic and Enzymatic Pathways

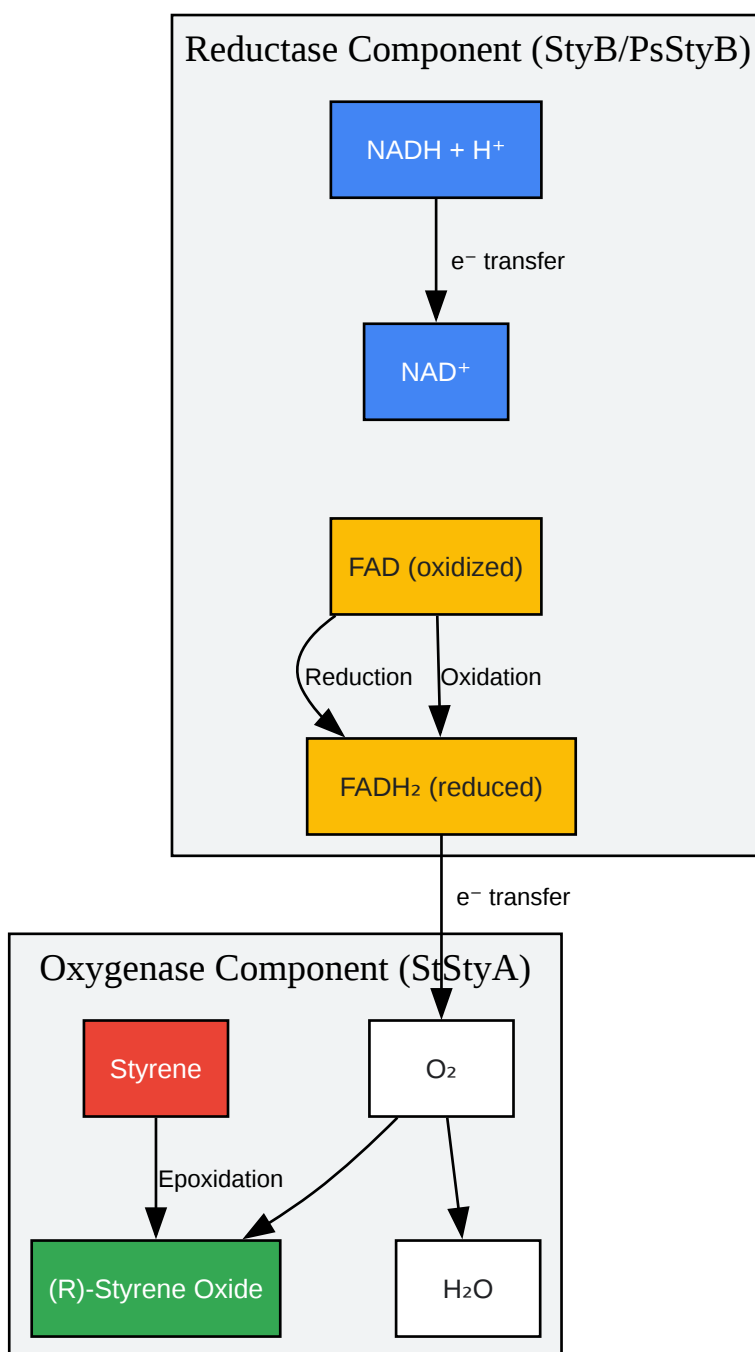
The following diagrams illustrate the proposed biosynthetic pathway for styrene in *Streptomyces* and the enzymatic epoxidation to **(R)-styrene oxide**.



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Caption: Proposed biosynthetic pathway of **(R)-styrene oxide** in microorganisms.

The enzymatic reaction catalyzed by the two-component styrene monooxygenase involves an oxygenase and a reductase component.



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Caption: Simplified workflow of the two-component (R)-selective styrene monooxygenase.

Conclusion

The natural occurrence of **(R)-styrene oxide** is a rare phenomenon, with only a handful of microbial enzymes demonstrating the ability to catalyze its formation with high enantioselectivity. The (R)-selective styrene monooxygenase from *Streptomyces* sp. NRRL S-31 and the ethene monooxygenase from *Mycobacterium* sp. NBB4 represent valuable biocatalytic tools for the synthesis of this important chiral intermediate. The detailed protocols and data presented in this guide provide a foundation for researchers to explore the potential of these enzymatic systems in synthetic and drug development applications. Further research into the protein engineering of these enzymes could lead to improved activity, stability, and substrate scope, expanding their utility in industrial biocatalysis.

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